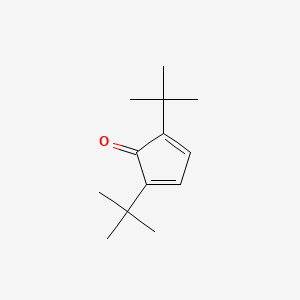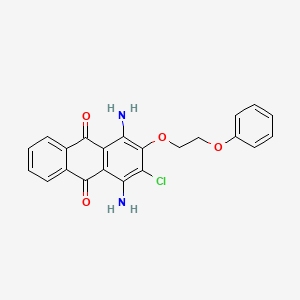
(trans)-2-Mercaptocyclobutylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-2-Mercaptocyclobutylamine hydrochloride is a chemical compound with a unique structure that includes a mercapto group (-SH) and an amine group (-NH2) attached to a cyclobutane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-2-Mercaptocyclobutylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with thiol and amine reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(trans)-2-Mercaptocyclobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (trans)-2-Mercaptocyclobutylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of mercapto and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its reactivity and functional groups make it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Mecanismo De Acción
The mechanism of action of (trans)-2-Mercaptocyclobutylamine hydrochloride involves its interaction with molecular targets through its mercapto and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions and nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar structure but lacks the mercapto group.
2-Mercaptocyclobutanone: Contains a ketone group instead of an amine.
Cyclobutanethiol: Similar structure but lacks the amine group.
Uniqueness
(trans)-2-Mercaptocyclobutylamine hydrochloride is unique due to the presence of both mercapto and amine groups on a cyclobutane ring
Propiedades
Número CAS |
38238-25-4 |
|---|---|
Fórmula molecular |
C4H10ClNS |
Peso molecular |
139.65 g/mol |
Nombre IUPAC |
[(1S,2S)-2-sulfanylcyclobutyl]azanium;chloride |
InChI |
InChI=1S/C4H9NS.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 |
Clave InChI |
RMVOJBZIVYFSOQ-MMALYQPHSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]1[NH3+])S.[Cl-] |
SMILES canónico |
C1CC(C1[NH3+])S.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


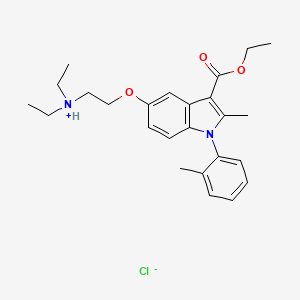
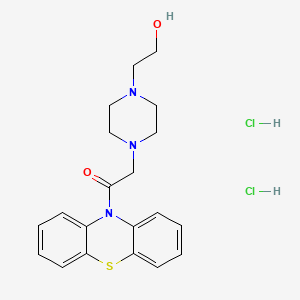
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
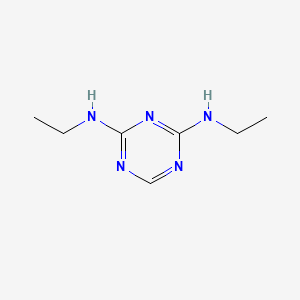
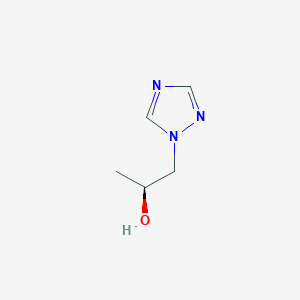
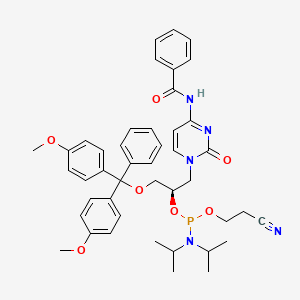
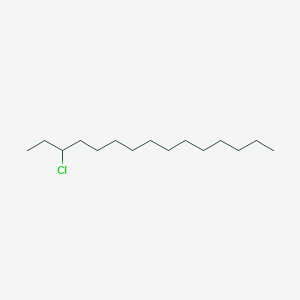
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
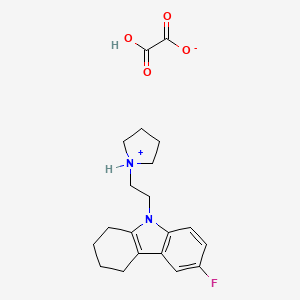
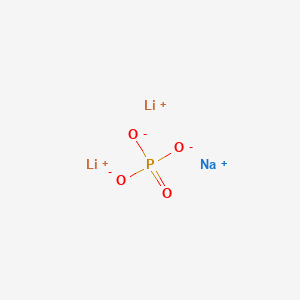
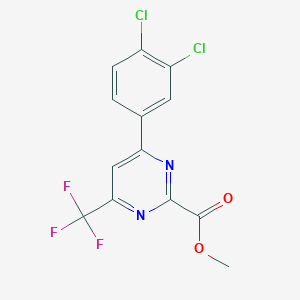
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
